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Drug Classification and Core Properties

The table below summarizes the fundamental technical data for eravacycline.

Property

Classification & Details

Therapeutic
Category

Chemical Class

Molecular Formula

Molecular Weight

Brand Name

FDA Approval Status

Primary Indication

Antibacterial [1] [2]

Fluorocycline; Tetracycline antibiotic [1] [3]
C27H31FN4Os [1] [2] [4]

558.56 g/mol [1] [4]

Xerava [1] [4] [3]

Approved (August 27, 2018) [1]

Complicated intra-abdominal infections (clAl) in patients 18 years and older [1]

[3]
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Property Classification & Details

Mechanism of Action  Binds to the 30S ribosomal subunit, inhibiting bacterial protein synthesis [1] [2]

[5]

Mechanism of Action and Resistance

Eravacycline's primary mechanism is the inhibition of protein synthesis. Its modern design provides

enhanced activity against resistant pathogens.

Detailed Mechanism of Action

Eravacycline is a bacteriostatic antibiotic that binds reversibly to the 30S ribosomal subunit [1] [5]. This
binding obstructs the attachment of aminoacyl-tRNA to the acceptor site (A-site) of the mRNA-ribosome
complex, preventing the incorporation of amino acid residues into elongating peptide chains and thereby
halting protein synthesis [1] [5]. While generally bacteriostatic, it has shown bactericidal activity against

certain strains of Escherichia coli and Klebsiella pneumoniae [1].

Overcoming Resistance Mechanisms

Eravacycline's fluorocycline structure incorporates a C-7 fluoro and a C-9 pyrrolidinoacetamido

modification, enabling it to evade the two most common tetracycline resistance pathways [4] [5]:

¢ Efflux Pump Resistance: Traditional tetracyclines are expelled by pumps like Tet(A) and Tet(K).
Eravacycline's structure reduces its recognition by these pumps, allowing it to maintain effective
intracellular concentrations [5].

¢ Ribosomal Protection: Proteins like Tet(M) protect the ribosome by altering its conformation.
Eravacycline maintains a high binding affinity for the ribosome even in the presence of these
protection proteins [5].
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Eravacycline inhibits protein synthesis and overcomes major resistance mechanisms.

Spectrum of Activity and Efficacy Data

Eravacycline demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and

anaerobic bacteria, including many multidrug-resistant strains [1] [4].

Quantitative In Vitro Susceptibility and Clinical Outcomes

The tables below consolidate key quantitative data from pre-clinical and clinical studies.

Pathogen Category Example Pathogens (with noted activity against MDR strains)

Gram-positive Staphylococcus aureus (MRSA), Enterococcus faecalis, E. faecium (VRE) [4]

Gram-negative Escherichia coli, Klebsiella pneumoniae, Citrobacter freundii [1] [4] [3]

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://www.smolecule.com/products/s006814?utm_src=pdf-body-img
https://go.drugbank.com/drugs/DB12329
https://en.wikipedia.org/wiki/Eravacycline
https://en.wikipedia.org/wiki/Eravacycline
https://go.drugbank.com/drugs/DB12329
https://en.wikipedia.org/wiki/Eravacycline
https://www.drugs.com/monograph/eravacycline.html
https://www.smolecule.com/products/s006814?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Pathogen Category Example Pathogens (with noted activity against MDR strains)

Anaerobes Bacteroides spp., Clostridium perfringens [1] [3]

Notable Activity Carbapenem-resistant Enterobacteriaceae (CRE), ESBL-producing strains [1] [5]
Study / Clinical Cure Microbiological Eradication Adverse Event

Context Rate Rate Incidence

| IGNITE 4 (cIAI) (vs. Meropenem) | 90.8% (Erava) vs. 91.2% (Mero) in micro-ITT [4] | N/A | Most
common: infusion site reactions, nausea, vomiting (each <5%) [4] | | Real-world (Pneumonia) (Respiratory

Dept. Patients) | 87.6% [6] | 85.8% [6] | 1.8% (2/113 patients) [6] |

Experimental Research Protocols

For researchers, here are detailed methodologies from key studies on eravacycline.

Antibiotic Susceptibility Testing (AST) and Heteroresistance
Screening

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and screen for

heteroresistance (where a subpopulation of cells shows higher resistance) [7].

e Method: Agar dilution or broth microdilution, following Clinical and Laboratory Standards Institute
(CLSI) guidelines [7].
e Strains: Test clinical isolates alongside a quality control strain (e.qg., E. faecalis ATCC 29212). The
MIC range for the control should be 0.015-0.06 pg/mL [7].
¢ Heteroresistance Detection via Population Analysis Profiling (PAP):
o Take a high-inoculum bacterial suspension (~108 CFU/mL).
o Plate onto Mueller-Hinton (MH) agar plates containing eravacycline at concentrations above the
MIC (e.g., 0.25, 0.5, 1.0, and 2.0 mg/L).
o Incubate at 37°C for 24 hours and count the colonies that grow. The presence of colonies on
plates with antibiotic concentrations 4-8 times higher than the MIC indicates heteroresistance

[7].
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Investigating Resistance Mechanisms via
Transcriptomics/Proteomics

This approach profiles bacterial response to eravacycline to identify upregulated resistance genes [8].

¢ Induction of Resistance: Subject bacteria (e.g., Acinetobacter baumannii) to serial passages in
increasing concentrations of eravacycline, starting from sub-MIC levels, until a stable, resistant
population is obtained [8].

* RNA Sequencing (Whole-Cell Transcriptome):

o Extract total RNA from both induced (treated) and control untreated bacterial strains.

o Perform high-throughput RNA sequencing (e.g., lllumina platform). Ensure high-quality data
(Q20 > 97%)).

o Analyze differential gene expression (DEGSs) using bioinformatics tools (e.g., R package). Look
for upregulation of genes encoding efflux pumps (MFS, RND, MATE, ABC transporters),
ribosomal proteins, and outer membrane proteins [8].

e OMVs Proteomic Profiling (LC-MS/MS):

o Isolate Outer Membrane Vesicles (OMVs) from the culture supernatant of treated and control
bacteria via ultracentrifugation.

o Digest the OMV proteins with trypsin and analyze the peptides using Liquid Chromatography
with Tandem Mass Spectrometry (LC-MS/MS).

o Identify proteins with significantly altered abundance in the OMVs from treated cells, such as
stress proteins, ribosomal proteins, and resistance-conferring factors [8].

Research and Repurposing Potential

Beyond its antibacterial use, computational studies suggest potential for drug repurposing.

e Matrix Metalloproteinase (MMP) Inhibition: An in silico study showed eravacycline has strong
binding affinity (AG values from -8.6 to -9.7 kcal/mol) against multiple MMPs (MMP1, MMP2, MMPS8,
MMP9, MMP13), which are involved in cancer and other diseases. Its binding affinity for MMP9 was
-9.7 kcal/mol, indicating potential as a broad-spectrum MMP inhibitor [9].

e Antiviral Activity Against Monkeypox Virus (MPXV): Another computational screening study
identified eravacycline as a top candidate against MPXV proteins. It showed a docking score of -7.87
kcal/mol against the viral DNA-dependent RNA polymerase, suggesting it warrants further
investigation as a therapeutic agent [10].

Eravacycline represents a significant advancement in the tetracycline class. Its well-defined mechanism and

robust activity against challenging pathogens make it a valuable subject for ongoing research, particularly in
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combating multidrug resistance and exploring new therapeutic applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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